DMF-dG

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

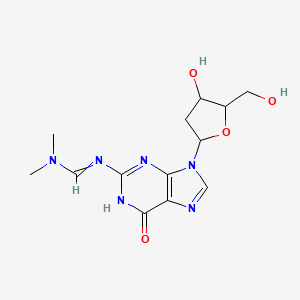

N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXECVVVXPHBGGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to N2-Dimethylformamidine-2'-deoxyguanosine (DMF-dG) Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N2-dimethylformamidine-2'-deoxyguanosine (DMF-dG) phosphoramidite, a critical building block in the chemical synthesis of oligonucleotides. This document details its chemical structure, key properties, and its application in the widely used phosphoramidite synthesis method. Experimental protocols and quantitative data are presented to assist researchers in the effective utilization of this reagent for the development of therapeutic and diagnostic oligonucleotides.

Chemical Structure and Properties

This compound phosphoramidite is a protected form of the deoxyguanosine nucleoside, modified for efficient incorporation into a growing oligonucleotide chain during solid-phase synthesis. The key structural features include a 5'-dimethoxytrityl (DMT) group for protection of the primary hydroxyl, a β-cyanoethyl group protecting the phosphorus, and a dimethylformamidine (DMF) group protecting the exocyclic amine of the guanine base.

The DMF protecting group is a key feature of this phosphoramidite, offering significant advantages over the more traditional isobutyryl (iBu) group. The electron-withdrawing nature of the DMF group renders the N2 position of guanine less susceptible to side reactions during synthesis and, more importantly, facilitates rapid removal during the final deprotection step. This lability is particularly advantageous in the synthesis of sensitive or modified oligonucleotides.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound phosphoramidite is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C43H53N8O7P | [2][3] |

| Molecular Weight | 824.92 g/mol | [1][2][4] |

| CAS Number | 330628-04-1 | [2][3] |

| Appearance | White to off-white powder | [5] |

| Storage Conditions | -20°C, under inert gas (e.g., Argon), dry | [6] |

| Solubility | Soluble in acetonitrile and dimethyl sulfoxide (DMSO) | [6][7] |

Stability

This compound phosphoramidite is stable under the recommended storage conditions. In solution, particularly in acetonitrile, phosphoramidites can degrade over time through hydrolysis and other side reactions. Therefore, it is recommended to use freshly prepared solutions for oligonucleotide synthesis to ensure high coupling efficiency.[6] The stability in solution is comparable to other standard phosphoramidites used in DNA synthesis.[8][9]

Application in Oligonucleotide Synthesis

This compound phosphoramidite is a key reagent in the automated solid-phase synthesis of DNA oligonucleotides using the phosphoramidite method. This method involves a four-step cycle that is repeated for the addition of each nucleotide to the growing chain. The use of "fast deprotection" phosphoramidites like this compound is crucial for the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, where the integrity of the final product is paramount.[10]

The Phosphoramidite Synthesis Cycle

The synthesis of oligonucleotides proceeds in the 3' to 5' direction and involves the following four steps for each monomer addition:

-

Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[11]

-

Coupling: The this compound phosphoramidite is activated by a weak acid, such as 1H-tetrazole or a derivative, and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage.[11][12]

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping mixture, typically containing acetic anhydride and 1-methylimidazole.[11][12]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, commonly an iodine solution in the presence of water and a weak base.[11]

This four-step cycle is then repeated until the desired oligonucleotide sequence is assembled.

Experimental Workflow for Oligonucleotide Synthesis

The following diagram illustrates the key steps in the automated solid-phase synthesis of an oligonucleotide using the phosphoramidite method.

Caption: Automated oligonucleotide synthesis workflow.

Experimental Protocols

Automated Oligonucleotide Synthesis Cycle

The following table provides a typical protocol for a single coupling cycle in an automated DNA synthesizer using this compound phosphoramidite. The specific times and volumes may vary depending on the synthesizer model and the scale of the synthesis.

| Step | Reagent/Solvent | Typical Concentration | Typical Time |

| 1. Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane | 3% (w/v) | 60-120 seconds |

| 2. Coupling | This compound Phosphoramidite + Activator (e.g., 0.45 M Tetrazole) in Acetonitrile | 0.1 M | 30-60 seconds |

| 3. Capping | Capping A: Acetic Anhydride/Pyridine/THF; Capping B: 1-Methylimidazole/THF | - | 30 seconds |

| 4. Oxidation | 0.02-0.1 M Iodine in THF/Pyridine/Water | 0.02-0.1 M | 30 seconds |

Deprotection of the Final Oligonucleotide

The key advantage of using this compound phosphoramidite is the rapid and mild deprotection conditions, which are crucial for preserving the integrity of modified oligonucleotides.[1] The following table summarizes various deprotection protocols.

| Reagent | Temperature | Time | Notes |

| Concentrated Ammonium Hydroxide | 55°C | 2 hours | Standard deprotection. |

| Concentrated Ammonium Hydroxide | 65°C | 1 hour | Faster deprotection with heating. |

| Ammonium Hydroxide / 40% Methylamine (AMA) (1:1) | 65°C | 10 minutes | "UltraFAST" deprotection, suitable for many applications. |

| t-Butylamine/Methanol/Water (1:1:2) | Room Temperature | 2-4 hours | Mild deprotection, compatible with sensitive dyes like TAMRA. |

Quantitative Data

Coupling Efficiency

The efficiency of each coupling step is critical for the overall yield and purity of the final oligonucleotide. While the phosphoramidite method generally boasts high coupling efficiencies, the use of high-quality reagents like this compound phosphoramidite is essential.

| Parameter | Value | Reference |

| Typical Coupling Efficiency | >99% | [11] |

| Deprotection Rate vs. iBu-dG | ~4 times faster | [1] |

High coupling efficiency is critical, as even a small decrease can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[13]

Role in Therapeutic Oligonucleotide Development

The development of oligonucleotide-based therapeutics, including antisense oligonucleotides and siRNAs, requires the synthesis of high-purity, and often chemically modified, nucleic acid sequences. The use of fast-deprotecting phosphoramidites like this compound is particularly important in this field. The milder deprotection conditions minimize the risk of side reactions and degradation of sensitive modifications that are often incorporated into therapeutic oligonucleotides to enhance their stability, delivery, and efficacy.[10] While the antiviral and anticancer activities are properties of the final oligonucleotide drug, the use of high-quality building blocks like this compound phosphoramidite is a prerequisite for their successful synthesis.

Logical Relationships in Oligonucleotide Synthesis

The following diagram illustrates the logical dependencies and outcomes in the phosphoramidite synthesis cycle, highlighting the importance of each step for achieving a high-quality final product.

Caption: Key factors influencing oligonucleotide synthesis success.

References

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite, 330628-04-1 | BroadPharm [broadpharm.com]

- 4. glenresearch.com [glenresearch.com]

- 5. 5'-O-DMT-2'-dG(Dmf)-CE Phosphoramidite DNA synthesis | C43H53N8O7P | Biosolve Shop [shop.biosolve-chemicals.eu]

- 6. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 7. medchemexpress.com [medchemexpress.com]

- 8. dG (dmf)-5' CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 9. DMT-dG(dmf) ホスホロアミダイト configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 12. twistbioscience.com [twistbioscience.com]

- 13. glenresearch.com [glenresearch.com]

The Role of Dimethylformamidine (DMF) as a Protecting Group in Oligonucleotide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase oligonucleotide synthesis, the strategic use of protecting groups is paramount to ensure the fidelity and yield of the final product. Among these, the dimethylformamidine (dmf) group has emerged as a valuable tool, particularly for the protection of the exocyclic amine of guanosine. This technical guide provides a comprehensive overview of the mechanism, application, and advantages of the dmf protecting group, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Core Function of Protecting Groups in Oligonucleotide Synthesis

The Dimethylformamidine (dmf) Protecting Group: A Mechanistic Advantage

The dimethylformamidine (dmf) group is a labile protecting group primarily used for the N2 exocyclic amine of guanosine (dG).[1][2][3] Its utility stems from its unique electronic properties and deprotection kinetics.

Mechanism of Protection and Enhanced Stability

The dmf group is introduced onto the exocyclic amine of the nucleoside, typically using dimethylformamide dimethylacetal.[4] Unlike traditional acyl protecting groups (e.g., isobutyryl, iBu) which are electron-withdrawing and can destabilize the N-glycosidic bond, the dmf group is electron-donating.[5][6] This electronic contribution increases the stability of the bond between the purine base and the deoxyribose sugar, thereby reducing the incidence of depurination, a common side reaction during the acidic detritylation step of the synthesis cycle.[5][6] This is particularly crucial for the synthesis of long oligonucleotides or sequences rich in purines.

The structure of dmf-protected deoxyguanosine is shown below:

Caption: Structure of dmf-protected deoxyguanosine.

Deprotection: A Key Advantage

A significant advantage of the dmf group is its lability under mild basic conditions, allowing for significantly faster deprotection compared to the traditional isobutyryl (iBu) group used for guanosine.[2][3] This rapid deprotection is beneficial for high-throughput oligonucleotide synthesis and is crucial when the oligonucleotide contains base-labile modifications that would be degraded under harsh deprotection conditions.[1]

The general workflow for oligonucleotide synthesis highlighting the protection and deprotection steps is illustrated below:

Caption: General workflow of solid-phase oligonucleotide synthesis.

Quantitative Data: dmf vs. Other Protecting Groups

The efficiency of deprotection is a critical parameter in oligonucleotide synthesis. The use of dmf for guanosine protection offers a clear advantage in terms of reaction time.

| Protecting Group | Nucleobase | Deprotection Conditions | Deprotection Time | Reference |

| dmf | Guanosine (dG) | Concentrated Ammonia, 55°C | 2 hours | [1] |

| dmf | Guanosine (dG) | Concentrated Ammonia, 65°C | 1 hour | [1] |

| isobutyryl (iBu) | Guanosine (dG) | Concentrated Ammonia, 55°C | 17 hours | [7] |

| dmf | Guanosine (dG) | 0.4 M NaOH in MeOH/water, RT | > 72 hours | [7] |

| isobutyryl (iBu) | Guanosine (dG) | 0.4 M NaOH in MeOH/water, RT | 17 hours | [7] |

Note: The dmf group is remarkably resistant to sodium hydroxide, making it unsuitable for deprotection protocols that rely on this reagent.[7]

Experimental Protocols

Synthesis of N2-dmf-deoxyguanosine Phosphoramidite

A detailed protocol for the synthesis of the phosphoramidite monomer is beyond the scope of this guide. However, the initial protection step generally involves the reaction of deoxyguanosine with dimethylformamide dimethylacetal in a suitable solvent like methanol.[4][8] The resulting N2-dmf-deoxyguanosine is then subjected to standard procedures for 5'-O-DMT protection and subsequent phosphitylation to yield the final phosphoramidite.

Deprotection of dmf-protected Oligonucleotides

Protocol 1: Standard Deprotection with Ammonium Hydroxide

-

Following solid-phase synthesis, the controlled pore glass (CPG) support is transferred to a screw-cap vial.

-

Add concentrated ammonium hydroxide (typically 1-2 mL for a 1 µmol scale synthesis).

-

Seal the vial tightly and heat at 55°C for 2 hours or 65°C for 1 hour.[1]

-

Allow the vial to cool to room temperature.

-

Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Rinse the CPG with nuclease-free water and combine the rinse with the supernatant.

-

Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 2: Acidic Deprotection (for specialized applications)

Recent studies have explored the deprotection of amidine-type protecting groups under mild acidic conditions, which can be advantageous for oligonucleotides bearing base-labile modifications.[9][10][11]

-

After synthesis, the support-bound oligonucleotide is treated with a solution of imidazolium triflate (IMT) or 1-hydroxybenztriazole (HOBt) in an appropriate solvent.

-

The reaction time can vary depending on the specific nucleobase and the acidic reagent used. For example, deprotection of the dmf group on guanine can be slow with IMT, requiring up to 24 hours.[10]

-

Following deprotection, the oligonucleotide is cleaved from the support and purified using standard methods.

Mechanistic Diagrams of Deprotection

The deprotection of the dmf group proceeds via hydrolysis of the formamidine linkage.

Caption: Simplified deprotection pathway of dmf-guanine.

Limitations and Considerations

While the dmf group offers significant advantages, there are some limitations to consider:

-

Lability on Adenosine: The dmf group is generally considered too labile for routine use on deoxyadenosine (dA) as it can be partially removed during the synthesis cycles.[5]

-

Resistance to NaOH: As highlighted in the data table, dmf is not suitable for deprotection protocols that utilize sodium hydroxide.[7]

-

G-rich Sequences: While dmf is advantageous for G-rich sequences by reducing incomplete deprotection, care must be taken to ensure complete removal, as residual dmf can affect the properties of the final oligonucleotide.[1]

Conclusion

The dimethylformamidine (dmf) protecting group is a valuable asset in modern oligonucleotide synthesis. Its electron-donating nature enhances the stability of the glycosidic bond in guanosine, minimizing depurination. Furthermore, its rapid deprotection under mild basic conditions accelerates workflow, improves throughput, and enables the synthesis of oligonucleotides with sensitive modifications. For researchers and developers in the field of nucleic acid therapeutics and diagnostics, a thorough understanding of the mechanism and application of the dmf protecting group is essential for the efficient and high-fidelity synthesis of custom oligonucleotides.

References

- 1. Fast Deprotection [qualitysystems.com.tw]

- 2. atdbio.com [atdbio.com]

- 3. biotage.com [biotage.com]

- 4. books.rsc.org [books.rsc.org]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

The Dimethylformamidine Group on Deoxyguanosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful oligonucleotide synthesis. Among these, the dimethylformamidine (dmf) group, when used to protect the exocyclic amine of deoxyguanosine (dG), offers significant advantages in terms of efficiency, purity, and flexibility. This technical guide provides a comprehensive overview of the significance of the dmf group on deoxyguanosine, detailing its application in solid-phase oligonucleotide synthesis, its impact on deprotection strategies, and its role in producing high-quality oligonucleotides for research, diagnostics, and therapeutic development.

The Role of the Dimethylformamidine Protecting Group

In automated oligonucleotide synthesis, the exocyclic amino groups of deoxyadenosine (dA), deoxycytidine (dC), and deoxyguanosine (dG) must be protected to prevent unwanted side reactions during the phosphoramidite coupling steps. The choice of protecting group is critical, as it must be stable throughout the synthesis cycles yet readily removable under conditions that do not damage the final oligonucleotide product.

The dimethylformamidine group is a labile protecting group for the N2 position of deoxyguanosine. Its electron-donating nature provides stability to the glycosidic bond, which helps in reducing depurination, a common side reaction, especially during the synthesis of long oligonucleotides[1]. The primary significance of the dmf group lies in its rapid and clean removal under milder basic conditions compared to the traditional isobutyryl (ibu) group.

Advantages in Oligonucleotide Synthesis

The use of N2-dmf-deoxyguanosine phosphoramidite offers several key advantages that streamline the synthesis and improve the quality of the final product:

-

Faster Deprotection: The dmf group is significantly more labile than the conventional ibu group, allowing for dramatically reduced deprotection times. This is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications[2][3][4].

-

Milder Deprotection Conditions: The faster kinetics of dmf removal allow for the use of milder deprotection reagents and conditions, which is crucial for the integrity of sensitive-modified oligonucleotides, such as those labeled with fluorescent dyes[2][3].

-

Improved Purity, Especially for G-Rich Sequences: For sequences rich in guanine, the slower deprotection of the ibu group can lead to incomplete removal, resulting in modified oligonucleotides. The rapid deprotection of the dmf group minimizes this issue, leading to a purer final product[4].

-

Reduced Depurination: The electron-donating properties of the dmf group help to stabilize the N-glycosidic bond of deoxyguanosine, thereby reducing the incidence of depurination during the acidic detritylation steps of the synthesis cycle[1].

-

Compatibility: dmf-dG phosphoramidite is fully compatible with standard automated oligonucleotide synthesis protocols and other commonly used protecting groups for dA and dC[4].

Quantitative Data: Deprotection Conditions

The lability of the dmf group allows for a variety of deprotection strategies, offering flexibility based on the sensitivity of the oligonucleotide and the desired turnaround time. The following table summarizes common deprotection conditions for oligonucleotides containing dmf-protected deoxyguanosine in comparison to the traditional ibu-protected version.

| Protecting Group | Reagent | Temperature | Time | Notes |

| This compound | Concentrated Ammonium Hydroxide | 55°C | 1 hour | Significantly faster than ibu-dG[2][3]. |

| This compound | Concentrated Ammonium Hydroxide | 65°C | 1 hour | Further reduction in time at a higher temperature[4]. |

| This compound | Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v) | 65°C | 10 minutes | An "ultrafast" deprotection method. Requires acetyl-protected dC (Ac-dC) to prevent base modification[5][6][7]. |

| This compound | Tert-Butylamine/water (1:3 v/v) | 60°C | 6 hours | A milder, non-ammonia based deprotection[6][7][8]. |

| ibu-dG | Concentrated Ammonium Hydroxide | 55°C | 5 hours | Standard deprotection condition for the more stable ibu group[3]. |

Experimental Protocols

Synthesis of N2-Dimethylformamidine-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

The synthesis of the this compound phosphoramidite is a multi-step process that begins with the protection of the exocyclic amine of deoxyguanosine.

Protocol:

-

Protection of Deoxyguanosine:

-

Suspend 2'-deoxyguanosine in methanol.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture to generate the N2-dimethylformamidine-2'-deoxyguanosine.

-

Purify the product by silica gel chromatography.

-

-

5'-O-DMT Protection:

-

Dissolve the N2-dmf-deoxyguanosine in pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature.

-

Quench the reaction and purify the 5'-O-DMT-N2-dmf-deoxyguanosine by chromatography.

-

-

Phosphitylation:

-

Dissolve the 5'-O-DMT-N2-dmf-deoxyguanosine in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (DIPEA).

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction under an inert atmosphere.

-

Purify the final N2-dmf-dG phosphoramidite product by flash chromatography.

-

Solid-Phase Oligonucleotide Synthesis using this compound Phosphoramidite

The use of this compound phosphoramidite is seamlessly integrated into the standard automated solid-phase oligonucleotide synthesis cycle.

Protocol:

The synthesis is performed on an automated DNA synthesizer using a solid support (e.g., CPG) with the first nucleoside pre-attached. Each cycle of nucleotide addition consists of the following steps:

-

Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

-

Coupling: Activation of the this compound phosphoramidite (or other phosphoramidites) with an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.

These four steps are repeated for each nucleotide to be added to the sequence.

Deprotection and Cleavage of the Oligonucleotide

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Protocol for AMA Deprotection (Ultrafast):

-

Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

-

Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

-

Seal the vial tightly and heat at 65°C for 10 minutes.

-

Cool the vial to room temperature.

-

Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

Evaporate the solvent to obtain the crude oligonucleotide.

Protocol for Ammonium Hydroxide Deprotection:

-

Transfer the solid support to a screw-cap vial.

-

Add concentrated ammonium hydroxide.

-

Seal the vial and heat at 55°C for 1 hour.

-

Cool and collect the supernatant.

-

Evaporate the solvent.

Visualizations

Caption: Protection of deoxyguanosine with dimethylformamide dimethyl acetal (DMF-DMA).

Caption: Deprotection of the dimethylformamidine group from an oligonucleotide.

Caption: Solid-phase oligonucleotide synthesis cycle using this compound phosphoramidite.

Potential Side Reactions and Considerations

While the use of this compound is generally robust, there are a few considerations to ensure optimal results:

-

Stability of the Phosphoramidite: this compound phosphoramidite is stable in solution, comparable to other standard phosphoramidites[4]. However, as with all phosphoramidites, exposure to moisture should be minimized to prevent hydrolysis.

-

Oxidizer Concentration: Some sources suggest that a lower concentration of the iodine oxidizer (e.g., 0.02M) should be used with this compound, although this is not universally cited as a requirement[4].

-

Incomplete Deprotection: While significantly less of an issue than with ibu-dG, extremely harsh or short deprotection times could potentially lead to incomplete removal of the dmf group, especially in very long or complex oligonucleotides. It is always advisable to confirm complete deprotection by mass spectrometry.

Conclusion

The adoption of the dimethylformamidine protecting group for deoxyguanosine has been a significant advancement in the field of oligonucleotide synthesis. Its lability allows for faster and milder deprotection protocols, which not only increases throughput but also enhances the quality and integrity of the final oligonucleotide product. For researchers and developers working with standard oligonucleotides, G-rich sequences, or sensitive-modified molecules, the use of this compound phosphoramidite is a superior choice that offers both efficiency and reliability. As the demand for high-quality synthetic nucleic acids for advanced applications in molecular biology, diagnostics, and therapeutics continues to grow, the advantages conferred by the dmf protecting group will remain of paramount importance.

References

- 1. glenresearch.com [glenresearch.com]

- 2. atdbio.com [atdbio.com]

- 3. biotage.com [biotage.com]

- 4. Fast Deprotection [qualitysystems.com.tw]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. scribd.com [scribd.com]

Unraveling the Genotoxic Footprint of N,N-Dimethylformamide: A Technical Guide to DMF-dG and Other DNA Adducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylformamide (DMF) is a widely utilized organic solvent in various industrial applications, including pharmaceutical manufacturing. While valued for its versatile properties, concerns regarding its potential health risks, particularly its carcinogenicity, have prompted in-depth investigations into its mechanisms of toxicity. A key aspect of understanding the genotoxic potential of DMF lies in the characterization of DNA adducts formed from its metabolic activation. This technical guide provides a comprehensive overview of the formation of DNA adducts resulting from DMF exposure, with a focus on the adducts derived from its reactive metabolites. Although the term "DMF-dG" is colloquially used, it is crucial to understand that DMF itself does not directly form a deoxyguanosine adduct. Instead, its metabolic byproducts are the primary culprits in DNA modification.

Metabolic Activation of N,N-Dimethylformamide

The genotoxicity of DMF is not a result of the parent compound's direct interaction with DNA. Instead, DMF undergoes metabolic activation, primarily by the cytochrome P450 2E1 (CYP2E1) enzyme in the liver, to form reactive intermediates that can covalently bind to DNA, forming adducts.

The initial metabolic step involves the hydroxylation of one of the methyl groups, yielding N-(hydroxymethyl)-N-methylformamide (HMMF). HMMF is unstable and can subsequently decompose to N-methylformamide (NMF) and formaldehyde. Furthermore, HMMF can be oxidized to a reactive carbamoylating agent, which is thought to be methyl isocyanate (MIC). Both formaldehyde and methyl isocyanate are known to be reactive towards DNA.

Identified DNA Adducts from DMF Metabolites

Research has identified several DNA adducts formed from the reaction of DMF's key metabolites—methyl isocyanate and formaldehyde—with DNA bases.

Methyl Isocyanate-Derived Adducts

Methyl isocyanate (MIC) is an electrophilic compound that can react with nucleophilic sites on DNA bases. Studies have shown that MIC reacts with deoxyadenosine and deoxycytidine to form methylcarbamoyl adducts.

-

N6-methylcarbamoyl-adenine (N6-MC-Ade)

-

N4-methylcarbamoyl-deoxycytidine (N4-MC-dCyd)

Notably, reactions with deoxyguanosine and thymidine have not been readily observed.

Formaldehyde-Derived Adducts

Formaldehyde is a well-known carcinogen that reacts with DNA to form various adducts, primarily hydroxymethyl adducts. The most common adduct is formed with guanine:

-

N2-hydroxymethyl-deoxyguanosine (N2-HOCH2-dG)

This adduct is unstable and can further react to form DNA-protein cross-links or be converted to a more stable methyl adduct.

Quantitative Data on DNA Adduct Formation

Quantitative data on the in vivo formation of DNA adducts following DMF exposure is limited. Most available data comes from in vitro studies reacting DMF metabolites with isolated DNA.

| Adduct | Experimental System | Concentration/Dose | Adduct Level | Citation |

| N6-methylcarbamoyl-adenine (N6-MC-Ade) | Methyl Isocyanate reacted with calf thymus DNA (in vitro) | Not specified | 0.3 nmol/mg DNA | [1] |

| N4-methylcarbamoyl-deoxycytidine (N4-MC-dCyd) | Methyl Isocyanate reacted with calf thymus DNA (in vitro) | Not specified | 2.0 nmol/mg DNA | [1] |

| Hydroxymethyl DNA adducts | Rats exposed to [¹³CD₄]-methanol (in vivo) | 500 or 2000 mg/kg/day for 5 days | Dose-dependent increase observed | [2] |

Note: The data for hydroxymethyl DNA adducts is from a study using methanol as the precursor to formaldehyde. While relevant, direct quantitative data from DMF exposure is not currently available in the reviewed literature.

Experimental Protocols for Adduct Detection

The detection and quantification of DNA adducts at low levels require highly sensitive analytical techniques. The two primary methods employed are 32P-Postlabeling and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) .

General Experimental Workflow for DNA Adduct Analysis

The following diagram illustrates a typical workflow for the analysis of DNA adducts from biological samples exposed to a xenobiotic like DMF.

Detailed Protocol for LC-MS/MS Detection of Methylcarbamoyl Adducts

This protocol is adapted from general methods for DNA adduct analysis and tailored for the detection of N6-MC-Ade and N4-MC-dCyd.

1. DNA Isolation and Hydrolysis:

- Isolate genomic DNA from DMF-exposed cells or tissues using a standard DNA extraction kit or phenol-chloroform extraction.

- Quantify the isolated DNA using UV spectrophotometry.

- Enzymatically hydrolyze 50-100 µg of DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

- Use a C18 SPE cartridge to enrich for the adducts and remove unmodified nucleosides.

- Condition the cartridge with methanol and then water.

- Load the hydrolyzed DNA sample.

- Wash with water to remove polar impurities.

- Elute the adducts with methanol.

- Dry the eluate under a stream of nitrogen and reconstitute in a small volume of mobile phase.

3. LC-MS/MS Analysis:

- Chromatography:

- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from 5% to 50% B over 15 minutes, followed by a wash and re-equilibration.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL.

- Mass Spectrometry (Triple Quadrupole):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

- SRM Transitions:

- N6-MC-Ade: The precursor ion will be the protonated molecule [M+H]+. The product ion will correspond to the protonated adenine base after neutral loss of the deoxyribose and methylcarbamoyl groups. Specific m/z values would need to be determined using a synthesized standard.

- N4-MC-dCyd: The precursor ion will be the protonated molecule [M+H]+. The product ion will correspond to the protonated cytosine base after neutral loss of the deoxyribose and methylcarbamoyl groups. Specific m/z values would need to be determined using a synthesized standard.

- Quantification:

- Generate a calibration curve using synthesized standards of N6-MC-Ade and N4-MC-dCyd.

- Spike samples with a stable isotope-labeled internal standard for accurate quantification.

Detailed Protocol for 32P-Postlabeling of Hydroxymethyl Adducts

This protocol is a general procedure for 32P-postlabeling, which can be adapted for the detection of N2-HOCH2-dG.[3]

1. DNA Isolation and Digestion:

- Isolate and purify genomic DNA as described above.

- Digest 10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

2. Adduct Enrichment (Nuclease P1 Method):

- Treat the digested DNA with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while adducts are often resistant. This enriches the adducts in the nucleotide form.

3. 32P-Labeling:

- Incubate the enriched adducts with [γ-32P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.

4. Chromatographic Separation:

- Separate the 32P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

- Use a series of different solvent systems to achieve separation in multiple dimensions.

5. Detection and Quantification:

- Visualize the separated adducts by autoradiography.

- Excise the radioactive spots from the TLC plate and quantify the radioactivity using liquid scintillation counting.

- Calculate the adduct levels relative to the total amount of DNA analyzed.

Signaling Pathways Implicated in DMF-Induced DNA Damage

Exposure to DMF and the subsequent formation of DNA adducts can trigger cellular stress responses and activate specific signaling pathways.

DNA Damage Response (DDR) Pathway

The formation of DNA adducts can stall DNA replication and transcription, leading to the activation of the DNA Damage Response (DDR) pathway. The primary sensor kinases in this pathway are Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). These kinases initiate a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.

Nrf2-Mediated Oxidative Stress Response

DMF metabolism can lead to the production of reactive oxygen species (ROS), inducing oxidative stress.[1] This oxidative stress is a key activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress modifies Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and detoxification genes.

Conclusion

The genotoxicity of N,N-dimethylformamide is an indirect process mediated by its metabolic activation to reactive species, primarily methyl isocyanate and formaldehyde. These metabolites form characteristic DNA adducts, including N6-methylcarbamoyl-adenine, N4-methylcarbamoyl-deoxycytidine, and N2-hydroxymethyl-deoxyguanosine. While in vivo quantitative data for these adducts following DMF exposure remains a critical knowledge gap, sensitive analytical methods like LC-MS/MS and 32P-postlabeling provide the necessary tools for their detection and quantification. The formation of these adducts can trigger significant cellular responses, including the activation of DNA damage and oxidative stress signaling pathways. A thorough understanding of these molecular mechanisms is paramount for accurately assessing the health risks associated with DMF exposure and for the development of safer alternatives in industrial and pharmaceutical settings. Further research is warranted to establish a clear quantitative link between DMF exposure, the levels of specific DNA adducts in vivo, and the long-term biological consequences.

References

- 1. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of hydroxymethyl DNA adducts in rats orally exposed to stable isotope labeled methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological monitoring of workers exposed to N,N-dimethylformamide in the synthetic fibre industry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Utilization of DMF-dG Phosphoramidite in Automated DNA Synthesizers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical synthesis of oligonucleotides on automated platforms is a cornerstone of modern molecular biology and drug development. The choice of protecting groups for the nucleobases is critical to ensure high coupling efficiency and fidelity of the synthesized oligonucleotide. For deoxyguanosine (dG), the N,N-dimethylformamidine (DMF) protecting group offers significant advantages over the traditionally used isobutyryl (ibu) group. The primary benefit of using DMF-dG is its rapid deprotection kinetics, which reduces the overall synthesis time and exposure of the oligonucleotide to harsh deprotection conditions.[1] This is particularly advantageous for the synthesis of long oligonucleotides and those containing sensitive modifications. Furthermore, the electron-donating nature of the DMF group provides protection against depurination during the acidic detritylation step.[2] This application note provides a detailed protocol for the use of this compound phosphoramidite in automated DNA synthesizers.

Key Advantages of this compound

-

Rapid Deprotection: The DMF group is significantly more labile than the ibu group, allowing for faster removal under standard deprotection conditions.[1] This reduces the potential for base modification and degradation of sensitive dyes or labels.

-

Reduced Depurination: The DMF protecting group helps to prevent the cleavage of the glycosidic bond (depurination) that can occur at guanosine residues during the acidic detritylation steps of the synthesis cycle.[2]

-

High Coupling Efficiency: this compound phosphoramidite exhibits high coupling efficiencies, comparable to other standard phosphoramidites, ensuring high-quality oligonucleotide synthesis.

-

Suitability for G-Rich Sequences: The enhanced stability and efficient deprotection of this compound make it particularly well-suited for the synthesis of guanine-rich oligonucleotides, which can be prone to secondary structure formation and incomplete deprotection.

Data Summary

Table 1: Comparison of Deprotection Times for dG Protecting Groups

| Protecting Group | Deprotection Conditions | Time |

| DMF | Concentrated Ammonium Hydroxide at 55°C | 1 hour [3] |

| DMF | Concentrated Ammonium Hydroxide at Room Temperature | ~8 hours |

| ibu | Concentrated Ammonium Hydroxide at 55°C | 4-8 hours |

Note: Deprotection times can vary depending on the specific oligonucleotide sequence and length.

Table 2: Qualitative Comparison of dG Protecting Group Performance

| Feature | This compound | ibu-dG |

| Deprotection Rate | Fast | Slow |

| Prevention of Depurination | High | Moderate |

| Coupling Efficiency | High (>99%) | High (>99%) |

| Suitability for Long Oligos | Excellent | Good |

| Compatibility with Sensitive Labels | High | Moderate |

Experimental Protocols

This protocol is designed for standard automated DNA synthesizers. Instrument-specific parameters may need to be optimized.

Materials and Reagents

-

This compound phosphoramidite

-

Standard DNA synthesis phosphoramidites (dA-Bz, dC-Bz, dT)

-

Anhydrous acetonitrile (synthesis grade)

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

-

Capping solutions (Cap A and Cap B)

-

Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)

-

Deblocking solution (3% Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (Concentrated ammonium hydroxide)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Phosphoramidite Preparation

-

Allow the this compound phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the synthesizer manufacturer's recommended concentration (typically 0.067 M to 0.1 M).[4]

-

Install the phosphoramidite solution on the synthesizer.

Automated DNA Synthesis Cycle

The standard phosphoramidite cycle is used. The following is a typical cycle for a single nucleotide addition.

References

Applications of DMF-dG in the Synthesis of Modified Oligonucleotides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of modified oligonucleotides for therapeutic and diagnostic applications requires robust and efficient chemical strategies. The choice of protecting groups for the nucleobases is critical to ensure high yield and purity of the final product. This document details the applications of N,N-Dimethylformamide-di-tert-butyl-gas (DMF-dG) as a protecting group for guanosine in the solid-phase synthesis of modified oligonucleotides. Its advantages, primarily the significantly faster deprotection kinetics compared to the traditional isobutyryl (iBu) group, are highlighted. Detailed protocols for solid-phase synthesis and various deprotection methods are provided, along with quantitative data summaries and illustrative workflows.

Introduction

Solid-phase phosphoramidite chemistry is the standard method for the chemical synthesis of oligonucleotides.[1] This process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support. To prevent unwanted side reactions, the exocyclic amino groups of adenosine (A), cytosine (C), and guanosine (G) are protected. The protecting group for guanosine is particularly crucial as its removal is often the rate-limiting step in the final deprotection process.[2]

The traditional protecting group for guanosine is isobutyryl (iBu-dG). However, its removal requires prolonged exposure to harsh basic conditions, which can be detrimental to sensitive modifications incorporated into the oligonucleotide. The use of the N,N-Dimethylformamidine (DMF) protecting group for guanosine (this compound) offers a significant advantage due to its lability under milder basic conditions, leading to faster and more efficient deprotection.[3][4] This is especially beneficial for the synthesis of G-rich sequences and oligonucleotides containing base-labile modifications.[3]

Advantages of this compound in Oligonucleotide Synthesis

The primary advantage of using this compound lies in its rapid deprotection, which offers several benefits:

-

Reduced Deprotection Time: this compound can be deprotected significantly faster than iBu-dG, reducing the overall synthesis time.[3][5]

-

Milder Deprotection Conditions: The lability of the DMF group allows for the use of milder deprotection reagents and lower temperatures, which is crucial for the integrity of sensitive modifications.[6]

-

Improved Purity for G-Rich Sequences: Incomplete deprotection is a common issue with G-rich oligonucleotides when using iBu-dG. The faster deprotection of this compound minimizes this problem, leading to higher purity of the final product.[3]

-

Compatibility with Fast Deprotection Schemes: this compound is compatible with rapid deprotection protocols using reagents like AMA (a mixture of ammonium hydroxide and methylamine), allowing for deprotection in as little as 10 minutes at 65°C.[7][8]

-

Reduced Depurination: The electron-donating nature of the DMF group helps to protect the guanosine from depurination during the acidic detritylation steps of the synthesis.[9]

Data Presentation

Table 1: Comparison of Deprotection Times for dG Protecting Groups

| Protecting Group | Deprotection Reagent | Temperature (°C) | Time | Reference(s) |

| This compound | Concentrated Ammonia | 55 | 2 hours | [3] |

| Concentrated Ammonia | 65 | 1 hour | [3] | |

| AMA (Ammonium Hydroxide/Methylamine) | 65 | 5-10 minutes | [3] | |

| AMA (Ammonium Hydroxide/Methylamine) | Room Temperature | 2 hours | ||

| t-Butylamine/Water (1:3) | 60 | 6 hours | [7] | |

| iBu-dG | Concentrated Ammonia | 55 | 16 hours | [5] |

| Concentrated Ammonia | 65 | 8 hours | [5] | |

| AMA (Ammonium Hydroxide/Methylamine) | 65 | 5-10 minutes | [3] |

Table 2: Recommended Monomer Sets for Different Deprotection Strategies

| Deprotection Strategy | dA Protecting Group | dC Protecting Group | dG Protecting Group | Key Advantages | Reference(s) |

| Standard | Bz | Bz | iBu | Robust and well-established | |

| Fast Deprotection (Ammonia) | Bz | Ac | dmf | Faster deprotection than standard method | [8] |

| Ultra-Fast Deprotection (AMA) | Bz | Ac | dmf / iBu / Ac | Deprotection in minutes | |

| Ultra-Mild Deprotection | Pac | Ac | iPr-Pac | Suitable for extremely base-labile modifications |

Experimental Protocols

Protocol 1: Solid-Phase Oligonucleotide Synthesis using this compound Phosphoramidite

This protocol outlines the standard cycle for automated solid-phase synthesis of a DNA oligonucleotide on a 1 µmol scale.

Reagents and Materials:

-

This compound-CE Phosphoramidite (0.1 M in anhydrous acetonitrile)

-

Standard dA, dC, and T CE Phosphoramidites (0.1 M in anhydrous acetonitrile)

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) (0.25 M in anhydrous acetonitrile)

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)

-

Capping Solution A: Acetic anhydride/Pyridine/THF

-

Capping Solution B: 16% 1-Methylimidazole in THF

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water

-

Anhydrous Acetonitrile

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Synthesis Cycle:

The synthesis is performed on an automated DNA synthesizer. The following steps are repeated for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treating with the deblocking solution for 60-120 seconds. The support is then washed thoroughly with anhydrous acetonitrile.

-

Coupling: The this compound phosphoramidite (or other required phosphoramidite) and activator are delivered simultaneously to the synthesis column. A typical coupling time for standard phosphoramidites is 30-60 seconds. For modified phosphoramidites, a longer coupling time (e.g., 5-15 minutes) may be required.[8]

-

Capping: To block any unreacted 5'-hydroxyl groups and prevent the formation of deletion mutants, the support is treated with the capping solutions for 30 seconds. The support is then washed with anhydrous acetonitrile.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by treatment with the oxidizing solution for 30 seconds. The support is then washed with anhydrous acetonitrile.

These four steps constitute one synthesis cycle. The cycle is repeated until the desired oligonucleotide sequence is assembled.

Protocol 2: Cleavage and Deprotection using Concentrated Ammonium Hydroxide

This protocol is suitable for standard oligonucleotides synthesized using the this compound phosphoramidite.

Materials:

-

Concentrated ammonium hydroxide (28-30%)

-

Heating block or oven

Procedure:

-

After synthesis, dry the solid support thoroughly with a stream of argon or nitrogen.

-

Transfer the support to a 2 mL screw-cap vial.

-

Add 1 mL of concentrated ammonium hydroxide to the vial.

-

Seal the vial tightly and incubate at 65°C for 1 hour or at 55°C for 2 hours.[3]

-

Allow the vial to cool to room temperature.

-

Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Rinse the support with 0.5 mL of water and combine the rinse with the supernatant.

-

Dry the oligonucleotide solution using a centrifugal vacuum concentrator.

-

Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and purification.

Protocol 3: Ultra-Fast Cleavage and Deprotection using AMA

This protocol is recommended for high-throughput synthesis and when rapid deprotection is desired. It is crucial to use Ac-dC in the synthesis to avoid side reactions.[3]

Materials:

-

AMA solution: a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.

-

Heating block or oven

Procedure:

-

After synthesis, dry the solid support thoroughly with a stream of argon or nitrogen.

-

Transfer the support to a 2 mL screw-cap vial.

-

Add 1 mL of AMA solution to the vial.

-

Seal the vial tightly and incubate at 65°C for 10 minutes.[8]

-

Allow the vial to cool to room temperature.

-

Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Rinse the support with 0.5 mL of water and combine the rinse with the supernatant.

-

Dry the oligonucleotide solution using a centrifugal vacuum concentrator.

-

Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and purification.

Visualizations

Solid-Phase Oligonucleotide Synthesis Workflow

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Deprotection Workflow: this compound vs. iBu-dG

Caption: Comparison of deprotection pathways for this compound and iBu-dG.

Conclusion

The use of this compound as a protecting group for guanosine in the synthesis of modified oligonucleotides offers significant advantages, primarily through the facilitation of rapid and mild deprotection protocols. This leads to improved purity, especially for challenging sequences, and better preservation of sensitive modifications. The protocols provided herein offer a guide for the implementation of this compound in routine and specialized oligonucleotide synthesis. For any specific modified oligonucleotide, optimization of the synthesis and deprotection conditions is recommended to achieve the highest possible yield and purity.

References

- 1. glenresearch.com [glenresearch.com]

- 2. atdbio.com [atdbio.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. scribd.com [scribd.com]

- 6. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. glenresearch.com [glenresearch.com]

Application Notes and Protocols for the Synthesis of G-Rich Sequences Using DMF-dG

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanine-rich (G-rich) nucleic acid sequences are of significant interest in drug development and nanotechnology due to their ability to form stable four-stranded structures known as G-quadruplexes. These structures are implicated in key biological processes, including the regulation of gene expression and the maintenance of telomere integrity, making them attractive therapeutic targets.[1] The chemical synthesis of these G-rich sequences, however, presents challenges, primarily due to the propensity for guanine bases to undergo side reactions and the difficulty in deprotecting the final oligonucleotide product.

The use of N,N-Dimethylformamidine-2'-deoxyguanosine (DMF-dG) as a phosphoramidite building block offers a significant advantage in overcoming these synthetic hurdles. The DMF protecting group is considerably more labile than the traditional isobutyryl (iBu) group, allowing for faster and milder deprotection conditions. This is particularly crucial for G-rich sequences, which are prone to aggregation and incomplete deprotection, and for oligonucleotides containing sensitive modifications.[2][3] These application notes provide a comprehensive guide to the synthesis of G-rich sequences using this compound, including detailed protocols and comparative data.

Advantages of Using this compound for G-Rich Sequences

The selection of the appropriate protecting group for the exocyclic amine of guanine is critical for the successful synthesis of high-purity G-rich oligonucleotides. The dimethylformamidine (DMF) group offers several key advantages over the conventional isobutyryl (iBu) group:

-

Faster Deprotection: The DMF group is removed approximately four times faster than the iBu group, significantly reducing the overall synthesis time.[2] This is especially beneficial for high-throughput synthesis applications.

-

Milder Deprotection Conditions: The lability of the DMF group allows for the use of milder deprotection reagents and conditions, which is essential for preserving the integrity of sensitive modifications and labels on the oligonucleotide.

-

Improved Purity of G-Rich Sequences: Incomplete deprotection is a common issue in the synthesis of G-rich sequences when using iBu-dG, leading to lower purity of the final product. The use of this compound greatly reduces the incidence of incomplete deprotection, resulting in higher-purity oligonucleotides.[3]

-

Compatibility with Various Deprotection Reagents: this compound is compatible with a range of deprotection reagents, including ammonium hydroxide, ammonium hydroxide/methylamine (AMA), and sodium hydroxide, providing flexibility in the deprotection strategy.[4]

Data Presentation: Deprotection Conditions and Times

The choice of deprotection reagent and conditions significantly impacts the efficiency of the synthesis process. The following table summarizes the deprotection times for this compound compared to the traditional iBu-dG under various standard conditions.

| Protecting Group | Deprotection Reagent | Temperature | Time | Reference |

| This compound | Concentrated Ammonium Hydroxide | 55°C | 2 hours | [3] |

| Concentrated Ammonium Hydroxide | 65°C | 1 hour | [3] | |

| Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 10 minutes | ||

| tert-Butylamine/water (1:3) | 60°C | 6 hours | [4] | |

| iBu-dG | Concentrated Ammonium Hydroxide | 55°C | ~8 hours | [2] |

| Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | > 10 minutes | [4] |

Note: While specific yield and purity percentages for G-rich sequences are highly dependent on the sequence itself and the synthesis platform, the use of this compound consistently leads to a qualitative improvement in purity by minimizing incompletely deprotected products.

Experimental Protocols

This section provides detailed protocols for the key experimental stages of synthesizing G-rich oligonucleotides using this compound phosphoramidite.

Protocol 1: Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard steps for solid-phase synthesis of a G-rich DNA sequence on an automated DNA synthesizer using phosphoramidite chemistry.

Materials:

-

This compound-CE Phosphoramidite

-

Standard DNA phosphoramidites (dA-Bz, dC-Ac, T)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Capping solutions (Cap A and Cap B)

-

Oxidizing solution (Iodine/water/pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Anhydrous acetonitrile

Procedure:

-

Preparation: Ensure all reagents are anhydrous and loaded onto the DNA synthesizer according to the manufacturer's instructions.

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition.

-

Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

-

Step 2: Coupling: The this compound phosphoramidite (or other required phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

-

-

Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").

-

Cleavage and Deprotection: Proceed to Protocol 2.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of all protecting groups.

Materials:

-

Concentrated Ammonium Hydroxide (NH₄OH) or Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v)

-

Synthesis column containing the G-rich oligonucleotide on CPG support

-

Screw-cap vial

Procedure:

-

Cleavage from Support:

-

Remove the synthesis column from the synthesizer.

-

Push the CPG support into a 2 mL screw-cap vial.

-

Add 1-2 mL of the chosen deprotection solution (Ammonium Hydroxide or AMA) to the vial.

-

-

Deprotection:

-

Using Concentrated Ammonium Hydroxide: Tightly cap the vial and place it in a heating block at 55°C for 2 hours or 65°C for 1 hour.

-

Using AMA: Tightly cap the vial and place it in a heating block at 65°C for 10-15 minutes.

-

-

Recovery:

-

Allow the vial to cool to room temperature.

-

Carefully open the vial in a fume hood.

-

Using a syringe with a filter, transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

Wash the CPG with 0.5 mL of water and combine the wash with the supernatant.

-

Dry the oligonucleotide solution using a centrifugal evaporator.

-

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the purification of the deprotected G-rich oligonucleotide using reversed-phase HPLC. G-rich sequences can be challenging to purify due to secondary structure formation; ion-exchange HPLC may be a suitable alternative.[5]

Materials:

-

Dried, deprotected oligonucleotide

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.0)

-

Reversed-phase HPLC column (e.g., C18)

Procedure:

-

Sample Preparation: Resuspend the dried oligonucleotide in 0.5-1.0 mL of HPLC-grade water or 0.1 M TEAA.

-

HPLC Setup:

-

Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Buffer A: 0.1 M TEAA in water; 5% Buffer B: 0.1 M TEAA in 50% acetonitrile).

-

-

Injection and Separation:

-

Inject the oligonucleotide sample onto the column.

-

Elute the oligonucleotide using a linear gradient of increasing Buffer B (e.g., 5% to 65% Buffer B over 30 minutes).

-

Monitor the elution profile at 260 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length product.

-

Desalting:

-

Pool the collected fractions.

-

Remove the acetonitrile by centrifugal evaporation.

-

Desalt the oligonucleotide using a desalting column or by ethanol precipitation.

-

-

Final Preparation: Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.

Visualizations

Experimental Workflow for G-Rich Oligonucleotide Synthesis

References

Deprotection of N,N-dimethylformamidine-deoxyguanosine (DMF-dG) with Ammonium Hydroxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of N,N-dimethylformamidine (DMF) protected deoxyguanosine (dG) residues in synthetic oligonucleotides using ammonium hydroxide. The DMF protecting group is favored for its rapid removal compared to traditional protecting groups like isobutyryl (iBu), facilitating higher throughput in oligonucleotide synthesis.[1]

Introduction

The final deprotection step is a critical stage in oligonucleotide synthesis. Incomplete removal of protecting groups can lead to the production of oligonucleotides with compromised biological activity.[2] The N-dimethylformamidine (DMF) protecting group on deoxyguanosine offers a significant advantage by allowing for faster deprotection schedules compared to the more traditional isobutyryl (iBu) group.[1] Ammonium hydroxide is a widely used reagent for this purpose, offering effective removal of the DMF group and other standard base protecting groups. This document outlines standard and ultrafast deprotection protocols using ammonium hydroxide, along with important considerations for handling sensitive modifications.

Data Presentation

The following tables summarize the recommended deprotection conditions for oligonucleotides containing DMF-dG using concentrated ammonium hydroxide (28-33% NH₃ in water).[2][3] It is crucial to use fresh ammonium hydroxide to ensure complete deprotection.[3][4]

Table 1: Standard Deprotection Conditions with Ammonium Hydroxide

| Protecting Group | Temperature | Time | Notes |

| This compound | Room Temperature | 16 - 17 hours | Sufficient for deprotection of A, C, and this compound.[5][6] |

| This compound | 55°C | 2 - 4 hours | Faster deprotection compared to room temperature.[6][7] |

| This compound | 65°C | 1 - 2 hours | Rapid deprotection for standard oligonucleotides.[5][7] |

Table 2: UltraFast Deprotection Conditions

For accelerated deprotection, a mixture of ammonium hydroxide and methylamine (AMA) is often employed.[1][2] This method is particularly beneficial for high-throughput applications.

| Reagent | Temperature | Time | Notes |

| AMA (1:1 v/v Ammonium Hydroxide and 40% Methylamine) | 65°C | 5 - 10 minutes | Requires the use of acetyl-protected dC (Ac-dC) to prevent base modification.[2][8] |

| AMA | Room Temperature | 20 minutes | Slower than elevated temperature but still significantly faster than ammonium hydroxide alone.[5] |

Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide

This protocol is suitable for standard DNA oligonucleotides where speed is not the primary concern.

Materials:

-

Oligonucleotide synthesis column containing the synthesized DNA with this compound.

-

Concentrated ammonium hydroxide (28-33%), fresh.

-

5 mL Luer-slip syringes.

-

1-dram glass vials with Teflon-lined caps.

-

Heating block or oven.

-

-20°C freezer.

Procedure:

-

Cleavage from Support:

-

Draw 1.5 mL of fresh, concentrated ammonium hydroxide into a 5 mL syringe.

-

Attach the syringe to the bottom of the synthesis column.

-

Attach a second empty 5 mL syringe to the top of the column.

-

Slowly push approximately 300 µL of ammonium hydroxide from the bottom syringe to the top syringe to wet the support.

-

Allow the column to incubate at room temperature for 1 hour, periodically pushing the ammonium hydroxide back and forth between the syringes.[4]

-

After 1 hour, push all the ammonium hydroxide solution into one syringe.

-

Carefully remove the column and dispense the oligonucleotide-containing ammonium hydroxide solution into a 1-dram glass vial.[4]

-

-

Deprotection:

-

Tightly cap the vial. It is advisable to mark the liquid level to monitor for any evaporation during heating.[4]

-

Place the sealed vial in a heating block or oven set to the desired temperature (e.g., 55°C or 65°C) for the time specified in Table 1.

-

For room temperature deprotection, let the vial stand for 16-17 hours.

-

-

Post-Deprotection Handling:

-

After the incubation period, cool the vial to -20°C for at least 10 minutes before opening to prevent the ammonia from boiling.[4]

-

The deprotected oligonucleotide is now ready for purification (e.g., desalting, HPLC).

-

Protocol 2: UltraFast Deprotection with AMA

This protocol is recommended for rapid deprotection of oligonucleotides, especially in high-throughput workflows. Note that this method requires the use of Ac-dC to avoid side reactions.[2]

Materials:

-

Oligonucleotide synthesis column containing the synthesized DNA with this compound and Ac-dC.

-

AMA reagent (a 1:1 mixture by volume of concentrated ammonium hydroxide and 40% aqueous methylamine).

-

5 mL Luer-slip syringes.

-

1-dram glass vials with Teflon-lined caps.

-

Heating block or oven set to 65°C.

-

-20°C freezer.

Procedure:

-

Cleavage and Deprotection:

-

Prepare the AMA reagent by mixing equal volumes of cold concentrated ammonium hydroxide and 40% aqueous methylamine.

-

Draw 1.5 mL of the AMA reagent into a 5 mL syringe.

-

Follow the same procedure for cleavage as described in Protocol 1 (steps 1a-1d), but the cleavage from the support with AMA is typically complete within 5 minutes at room temperature.[2][3]

-

Dispense the oligonucleotide-containing AMA solution into a 1-dram glass vial.

-

-

Heating:

-

Tightly cap the vial and place it in a heating block set at 65°C for 10 minutes.[8]

-

-

Post-Deprotection Handling:

-

Cool the vial to -20°C for at least 10 minutes before opening.

-

The deprotected oligonucleotide is now ready for purification.

-

Mandatory Visualizations

Deprotection Workflow

Caption: A generalized workflow for oligonucleotide deprotection.

Deprotection Mechanism of this compound

Caption: The deprotection mechanism of this compound by ammonium hydroxide.

Note: The images in the DOT script are placeholders for the chemical structures of DMF-protected dG and deprotected dG.

Important Considerations

-

Freshness of Reagents: The concentration of ammonia in aqueous solutions can decrease over time. It is critical to use fresh ammonium hydroxide for complete deprotection.[3][4]

-

Sensitive Modifications: For oligonucleotides containing base-labile modifications or dyes, milder deprotection conditions may be necessary. Alternatives to ammonium hydroxide, such as potassium carbonate in methanol, might be more suitable in these cases.[2][3]

-

Safety: Ammonium hydroxide and methylamine are corrosive and have strong odors. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

By following these protocols and considering the key factors outlined, researchers can achieve efficient and complete deprotection of this compound in synthetic oligonucleotides, ensuring the integrity and functionality of the final product.

References

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Cleavage and Deprotection of Unmodified Trityl-On DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. Fast Deprotection [qualitysystems.com.tw]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

Application Notes and Protocols for the Incorporation of N,N-dimethylformamidine-deoxyguanosine (DMF-dG) in RNA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling applications from functional genomics to RNA-based therapeutics. The efficiency and fidelity of solid-phase RNA synthesis are critically dependent on the choice of protecting groups for the nucleobases. For guanosine, the N,N-dimethylformamidine (DMF) protecting group for the exocyclic amine of deoxyguanosine (dG) offers significant advantages, particularly in streamlining the deprotection process. This document provides detailed application notes and protocols for the successful incorporation of DMF-dG phosphoramidite in RNA synthesis.

The use of this compound is particularly advantageous for the synthesis of G-rich sequences, where incomplete deprotection of the more traditional isobutyryl (iBu) protecting group can be a significant issue. The DMF group is more labile, allowing for faster and milder deprotection conditions, which is crucial for preserving the integrity of the RNA molecule and any sensitive modifications.[1][2] This ultimately leads to higher purity and yield of the final RNA product.

Data Presentation

Table 1: Deprotection Conditions for this compound in Oligonucleotide Synthesis

| Deprotection Reagent | Temperature (°C) | Time | Notes |

| Concentrated Ammonium Hydroxide | 55 | 2 hours | A significant reduction in time compared to the conventional dG(iBu)-monomer. |

| Concentrated Ammonium Hydroxide | 65 | 1 hour | Further acceleration of the deprotection process at a higher temperature.[1][2] |

| Ammonium Hydroxide/Methylamine (AMA) | 65 | 5 - 10 minutes | Referred to as "UltraFAST deprotection".[3][4] It is crucial to use acetyl (Ac) protected dC to prevent base modification.[3][4] |

| Ammonium Hydroxide/Methylamine (AMA) | Room Temperature | 120 minutes | Slower deprotection at ambient temperature is also effective.[4] |

| Ammonium Hydroxide/Methylamine (AMA) | 37 | 30 minutes | Intermediate temperature option for deprotection.[4] |

| Ammonium Hydroxide/Methylamine (AMA) | 55 | 10 minutes | A rapid deprotection option at a moderate temperature.[4] |

Experimental Protocols

Protocol 1: Solid-Phase RNA Synthesis Incorporating this compound Phosphoramidite

This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides using standard phosphoramidite chemistry on a DNA/RNA synthesizer. It is assumed that the user is familiar with the basic operation of their specific synthesizer.

Materials:

-

Phosphoramidites:

-

5'-O-DMT-N6-benzoyl-2'-O-TBDMS-Adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

-

5'-O-DMT-N4-acetyl-2'-O-TBDMS-Cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

-

5'-O-DMT-N2-dimethylformamidine-2'-O-TBDMS-Guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (DMF-rG)

-

5'-O-DMT-2'-O-TBDMS-Uridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

-

-

Solid Support: Controlled Pore Glass (CPG) with the desired 3'-terminal nucleoside.

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile or 0.25 M 5-Benzylthio-1H-tetrazole (BTT) in Acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane. Using DCA is recommended for long oligonucleotides to minimize depurination.[5]

-

Capping Solution A: Acetic Anhydride/2,6-Lutidine/THF.

-

Capping Solution B: 16% N-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine. A lower concentration of iodine is recommended when using this compound.

-

Anhydrous Acetonitrile for washing and phosphoramidite dissolution.

Procedure:

-

Synthesizer Setup:

-

Install the required phosphoramidite, reagent, and solid support columns on the synthesizer.

-

Ensure all reagent bottles are filled with fresh solutions and the system is properly primed.

-

Enter the desired RNA sequence into the synthesizer's software.

-

-

Synthesis Cycle (repeated for each nucleotide addition):

-

Detritylation (Deblocking): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.[2] The resulting orange-colored trityl cation is monitored to determine coupling efficiency.[2]

-

Coupling: The DMF-rG phosphoramidite (or other phosphoramidite) is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2] A coupling time of 3-6 minutes is typically used, depending on the activator.[6]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in the final product.[2]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.[2]

-

-

Final Detritylation (Optional - "DMT-on" or "DMT-off"):

-